molecular formula C10H12O6 B12564685 3-{3-[Carboxy(hydroxy)methylidene]-2-oxocyclopentyl}propanoic acid CAS No. 175615-60-8

3-{3-[Carboxy(hydroxy)methylidene]-2-oxocyclopentyl}propanoic acid

Katalognummer: B12564685
CAS-Nummer: 175615-60-8
Molekulargewicht: 228.20 g/mol
InChI-Schlüssel: BXXGDYIOQGQOMQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{3-[Carboxy(hydroxy)methylidene]-2-oxocyclopentyl}propanoic acid is a complex organic compound with a unique structure that includes a cyclopentyl ring, carboxylic acid groups, and a hydroxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[Carboxy(hydroxy)methylidene]-2-oxocyclopentyl}propanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable diene with a carboxylic acid derivative under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques, such as chromatography, can also enhance the overall yield and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-{3-[Carboxy(hydroxy)methylidene]-2-oxocyclopentyl}propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid groups can be reduced to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxy group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carboxylic acid groups may produce primary alcohols.

Wissenschaftliche Forschungsanwendungen

3-{3-[Carboxy(hydroxy)methylidene]-2-oxocyclopentyl}propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-{3-[Carboxy(hydroxy)methylidene]-2-oxocyclopentyl}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Hydroxy-2-oxocyclopentylpropanoic acid
  • 2-Oxocyclopentylcarboxylic acid
  • 3-Carboxy-2-oxocyclopentylpropanoic acid

Uniqueness

3-{3-[Carboxy(hydroxy)methylidene]-2-oxocyclopentyl}propanoic acid is unique due to its specific arrangement of functional groups and the presence of both carboxylic acid and hydroxy groups. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications.

Eigenschaften

CAS-Nummer

175615-60-8

Molekularformel

C10H12O6

Molekulargewicht

228.20 g/mol

IUPAC-Name

3-[3-[carboxy(hydroxy)methylidene]-2-oxocyclopentyl]propanoic acid

InChI

InChI=1S/C10H12O6/c11-7(12)4-2-5-1-3-6(8(5)13)9(14)10(15)16/h5,14H,1-4H2,(H,11,12)(H,15,16)

InChI-Schlüssel

BXXGDYIOQGQOMQ-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=C(C(=O)O)O)C(=O)C1CCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.